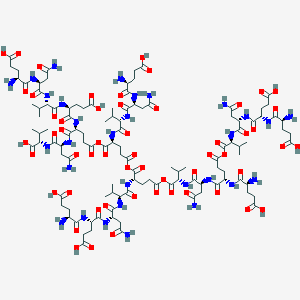![molecular formula C8H8OS B155543 6,7-ジヒドロ-4-ベンゾ[b]チオフェノン CAS No. 13414-95-4](/img/structure/B155543.png)
6,7-ジヒドロ-4-ベンゾ[b]チオフェノン
概要
説明
6,7-Dihydro-4-benzo[b]thiophenone is an organic compound with the molecular formula C8H8OS. It is also known by other names such as 4-Keto-4,5,6,7-tetrahydrothianaphthene and 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is characterized by a fused ring structure consisting of a benzene ring and a thiophene ring, with a ketone functional group at the 4-position.
科学的研究の応用
6,7-Dihydro-4-benzo[b]thiophenone has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-4-benzo[b]thiophenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require heating and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 6,7-Dihydro-4-benzo[b]thiophenone .
化学反応の分析
Types of Reactions: 6,7-Dihydro-4-benzo[b]thiophenone undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
作用機序
The mechanism of action of 6,7-Dihydro-4-benzo[b]thiophenone involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate biological pathways, leading to various pharmacological effects .
類似化合物との比較
- 4-Keto-4,5,6,7-tetrahydrothianaphthene
- 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
- 4-Oxo-4,5,6,7-tetrahydrothianaphthene
Comparison: 6,7-Dihydro-4-benzo[b]thiophenone is unique due to its specific fused ring structure and the presence of a ketone functional group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEKNELSXNSYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065440 | |
| Record name | Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13414-95-4 | |
| Record name | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13414-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-4-oxothionaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013414954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13414-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzo[b]thiophen-4(5H)-one, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-TETRAHYDRO-4-OXOTHIONAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3LE3X96K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the structural characterization of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one?
A1: 6,7-Dihydrobenzo[b]thiophen-4(5H)-one has the molecular formula C8H8OS and a molecular weight of 152.20 g/mol. While specific spectroscopic data is not comprehensively covered in the provided abstracts, its derivatives have been characterized using various techniques including 1H NMR and mass spectrometry [, ].
Q2: How does bromination react with 6,7-Dihydrobenzo[b]thiophen-4(5H)-one?
A2: Bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one exhibits regioselectivity depending on the solvent used. In aqueous acetic acid, the 2-bromo derivative is favored, while in ether, the 5-bromo derivative predominates []. Further bromination leads to di- and even tetrabromo derivatives, demonstrating the compound's reactivity towards electrophilic aromatic substitution.
Q3: Can you elaborate on the Vilsmeier-Haack reaction with this compound?
A3: The Vilsmeier-Haack reaction, using N-methylformanilide, on 6,7-dihydrobenzo[b]thiophen-4(5H)-one results in a mixture of products, including the 5-formyl derivative (existing predominantly in its hydroxymethylene form), 2-formyl derivative, and a 4-chloro-5-carbaldehyde derivative []. This highlights the potential for functionalization at various positions on the molecule.
Q4: What are the applications of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one in heterocycle synthesis?
A4: This compound serves as a valuable precursor for synthesizing a diverse range of heterocyclic systems. For example, it can be used to synthesize thieno[2,3-g]indoles via a multi-step process involving formylation, condensation with ethyl azidoacetate, and thermal cyclization []. It also serves as a starting material for constructing thieno[2,3-f][1,2,4]triazolo[1,5-a]azepines through a series of reactions including hydrazone formation, cycloaddition with nitriles, and ring enlargement [, ].
Q5: How is 6,7-Dihydrobenzo[b]thiophen-4(5H)-one utilized in the synthesis of thieno[2,3-h]-1,2-benzoxathiin derivatives?
A5: Reacting 6,7-dihydrobenzo[b]thiophen-4(5H)-one with sulfene, generated in situ, leads to the formation of thieno[2,3-h]-1,2-benzoxathiin 2,2-dioxide derivatives via a 1,4-cycloaddition reaction []. This reaction is particularly successful when the starting material possesses aliphatic N-substitutions.
Q6: Are there any examples of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one being used in medicinal chemistry?
A6: While the provided abstracts don't delve into specific pharmacological data, the synthesis of 7-thioisosteres of 4-amino-3-chloroangelicins, utilizing 6,7-dihydrobenzo[b]thiophen-4(5H)-one as a starting point, showcases its potential in medicinal chemistry []. These thioangelicin derivatives demonstrated antiproliferative activity in Ehrlich ascites tumor cells, highlighting the potential for developing novel anticancer agents.
Q7: Has 6,7-Dihydrobenzo[b]thiophen-4(5H)-one been used in the synthesis of any marketed drugs?
A7: Yes, a novel synthesis of Brexpiprazole, an atypical antipsychotic, utilizes commercially available 6,7-Dihydrobenzo[b]thiophen-4(5H)-one as a key starting material []. This highlights the compound's relevance in the pharmaceutical industry.
Q8: Can 6,7-Dihydrobenzo[b]thiophen-4(5H)-one be used to synthesize other fused ring systems besides those mentioned?
A8: Absolutely. The ketone can be converted into 3H-naphthol[1,8-bc]thiophene derivatives, showcasing its versatility in constructing diverse fused ring systems [].
Q9: What are some limitations of using 6,7-Dihydrobenzo[b]thiophen-4(5H)-one in synthesis?
A9: While versatile, the reactivity of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one can sometimes lead to complex product mixtures, requiring careful optimization and purification steps [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)

![Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)](/img/structure/B155472.png)








